Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin by pancreatic beta cells and plays a significant role in the regulation of glucose metabolism and energy balance. Structurally related to calcitonin gene-related peptide (CGRP), amylin has been implicated in various physiological processes, including the modulation of carbohydrate metabolism, food intake, and body weight regulation123. The discovery of amylin binding sites in the brain suggests a central role for amylin in the control of energy homeostasis9. This comprehensive analysis will delve into the mechanism of action of amylin and its applications across different fields, supported by relevant studies and case examples.
Amylin exerts its effects through high-affinity binding sites located in the nucleus accumbens region of the rat brain, influencing the cycling of gluconeogenic precursors to the liver1. It also interacts with receptors in skeletal muscle, inhibiting insulin-stimulated glucose incorporation into glycogen1. In the central nervous system, amylin acts as an anorectic agent, reducing food intake and body weight when administered intracerebroventricularly23. The peptide hormone achieves this by modulating neuronal pathways, as evidenced by the amplification of leptin signaling in the arcuate nucleus of the hypothalamus6. Furthermore, amylin's interaction with leptin suggests a synergistic relationship that enhances the weight- and fat-reducing effects of both hormones6.
Amylin's role in glucose metabolism makes it a target for diabetes treatment. Antagonists like amylin-(8-37) have been shown to enhance insulin action and alter lipid metabolism, which could be beneficial in managing insulin resistance and associated metabolic disorders5. The peptide's ability to regulate blood glucose levels and its effects on plasma lactate concentrations support its potential as a therapeutic agent for carbohydrate metabolism regulation8.
The anorectic effects of amylin, along with its synergy with leptin, position it as a promising candidate for obesity treatment. Chronic administration of amylin significantly reduces food intake, body weight, and adiposity in rodent models3. By inhibiting central amylin signaling, there is a marked increase in food intake and body adiposity, further underscoring amylin's role in energy balance2.
Amylin's presence in the brain and its binding to specific receptors suggest a neuroendocrine function. It has been implicated in the control of maternal behaviors in rats, with elevated expression around parturition and during maternal care4. This novel action of amylin in the brain highlights its potential role in maternal adaptations and behaviors.
Amylin binding sites are distributed in brain regions associated with appetite, fluid, and electrolyte homeostasis, such as the subfornical organ and area postrema9. These sites could be responsive to blood-borne amylin, indicating a role in cardiovascular function and the regulation of blood pressure and calcium levels8.
Comparative studies of human and rat amylin have revealed differences in their secondary structures and anorectic effects. Rat amylin, which exhibits a potent dose-dependent inhibitory effect on food intake, has been shown to block the orexigenic effect of neuropeptide Y (NPY), suggesting a difference in the anorectic properties between species10.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: